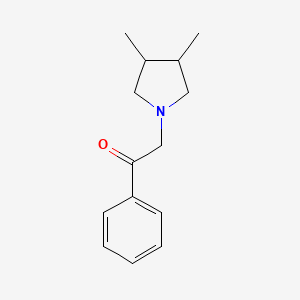
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- is a unique organophosphorus compound characterized by its spirocyclic structure. This compound is notable for its stability and the presence of four phosphorus atoms within a small ring system. The molecular formula is C₁₇H₃₆P₄, and it has a molecular weight of 364.363 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- typically involves the reaction of tert-butylphosphine with a suitable precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific details of the synthetic route can vary, but it generally involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Its unique structure makes it a subject of interest in studies of molecular interactions and enzyme inhibition.
Mecanismo De Acción
The mechanism by which 1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atoms can form strong bonds with metal ions, making it an effective ligand in coordination complexes. The spirocyclic structure also allows for unique spatial arrangements that can influence molecular recognition and binding .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetramethyl-: Similar structure but with methyl groups instead of tert-butyl groups.
1,2,4,5-Tetraphospha-3-silaspiro(2.2)pentane: Contains a silicon atom in place of one of the carbon atoms in the ring.
Uniqueness
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- is unique due to the presence of bulky tert-butyl groups, which provide steric protection and enhance stability. This makes it more resistant to decomposition and allows for a wider range of chemical reactions compared to its methyl-substituted counterpart .
Propiedades
Número CAS |
86560-61-4 |
|---|---|
Fórmula molecular |
C17H36P4 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
1,2,4,5-tetratert-butyl-1,2,4,5-tetraphosphaspiro[2.2]pentane |
InChI |
InChI=1S/C17H36P4/c1-13(2,3)18-17(19(18)14(4,5)6)20(15(7,8)9)21(17)16(10,11)12/h1-12H3 |
Clave InChI |
VAIMDTXNLSPNJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P1C2(P1C(C)(C)C)P(P2C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)
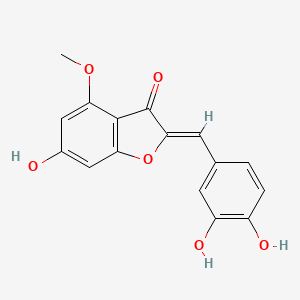
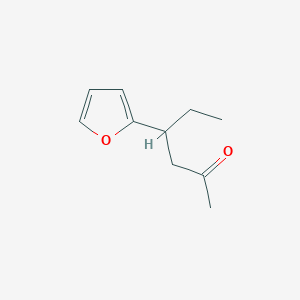
![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)
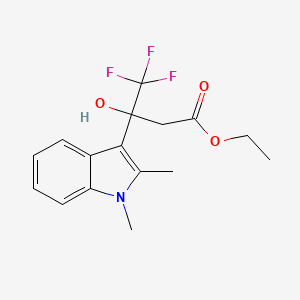

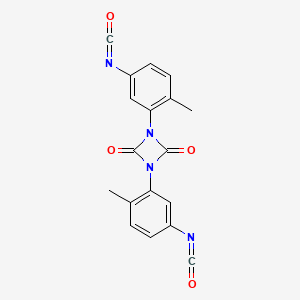
![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13797692.png)
![D-[1-14C]Galactose](/img/structure/B13797700.png)
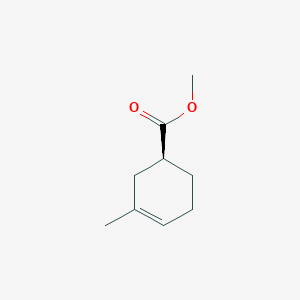
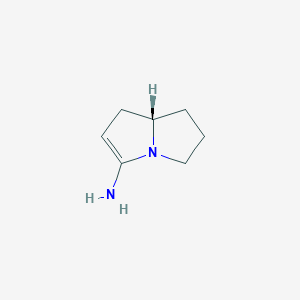
![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)
